{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea
Overview
Description
{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea is a chemical compound with the molecular formula C6H9N5S and a molecular weight of 183.23 g/mol . It is a derivative of pyrazole and thiourea, combining the structural features of both these moieties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of {[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea.
Thiosemicarbazide: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole moieties but different substituents.
Uniqueness
This compound is unique due to its combined pyrazole and thiourea structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and form coordination complexes with metal ions, making it valuable in research and industrial applications .
Properties
IUPAC Name |
[(1-methylpyrazol-4-yl)methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-11-4-5(3-9-11)2-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVMXCWPCKOFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178831 | |
Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-69-0 | |
Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methylene]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Methyl-1H-pyrazol-4-yl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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